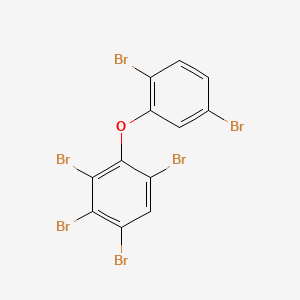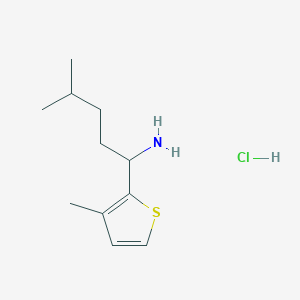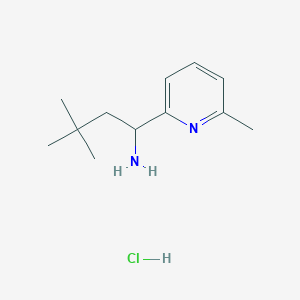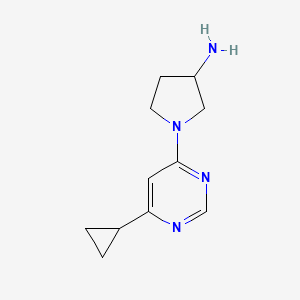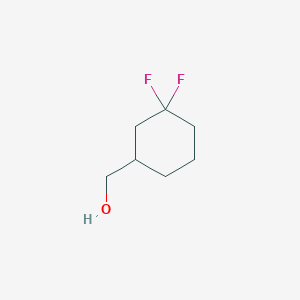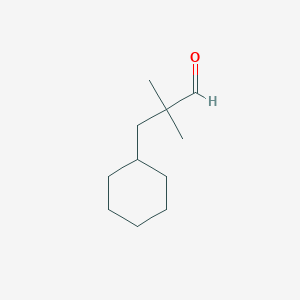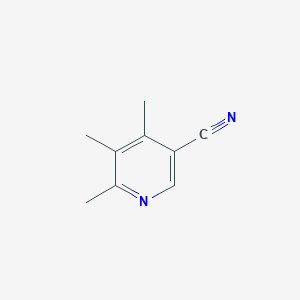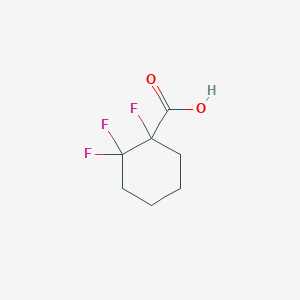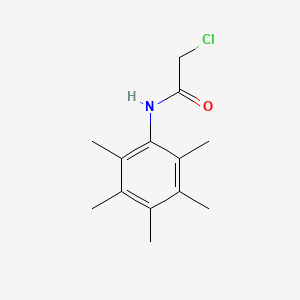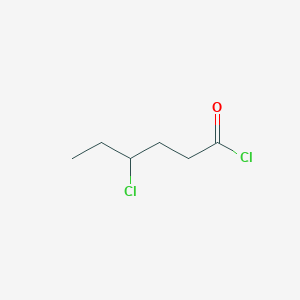
4-Chlorohexanoyl Chloride
概览
描述
4-Chlorohexanoyl Chloride is a chemical compound with the molecular formula C6H10Cl2O and a molecular weight of 169.05 . It is a highly reactive compound that belongs to the family of organochlorine compounds.
Molecular Structure Analysis
The molecular structure of 4-Chlorohexanoyl Chloride consists of six carbon atoms, ten hydrogen atoms, two chlorine atoms, and one oxygen atom . The IUPAC name for this compound is 4-chlorohexanoyl chloride .科研应用
Impurity Analysis in Chemical Synthesis
4-Chlorohexanoyl chloride is notable for its role in the synthesis of pharmaceutical intermediates and specialty chemicals. Tang et al. (2010) developed a method using gas chromatography with flame ionization detection (GC-FID) for analyzing impurities in 5-chlorovaleroyl chloride (5-CVC), which includes 4-chlorohexanoyl chloride. This method is essential for ensuring the quality and purity of the final pharmaceutical products, as impurities can significantly impact their safety and efficacy (Tang, Kim, Miller, & Lloyd, 2010).
Catalysis and Organic Synthesis
4-Chlorohexanoyl chloride plays a crucial role in various catalytic and organic synthesis processes. For example, Hutchins and Markowitz (1980) explored its utility in selective reduction reactions, demonstrating its effectiveness in transforming acid chlorides to aldehydes under certain conditions. This research highlights the potential of 4-Chlorohexanoyl chloride in facilitating specific chemical transformations, which is valuable in the field of synthetic organic chemistry (Hutchins & Markowitz, 1980).
Environmental Applications
In environmental science, 4-Chlorohexanoyl chloride has been studied for its role in the degradation of pollutants. Zhang et al. (2021) investigated the electrochemical-driven nanoparticulate catalysis for the dechlorination of organic chlorides, including compounds related to 4-chlorohexanoyl chloride. This research is significant for developing new methods for the efficient removal of chlorinated environmental pollutants from water, which has profound implications for environmental protection and human health (Zhang et al., 2021).
Photoelectrochemical Sensing
The application of 4-Chlorohexanoyl chloride in photoelectrochemical sensing is another area of interest. Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on the heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-Chlorophenol, a compound closely related to 4-chlorohexanoyl chloride. This work provides insights into the use of heterojunction materials in photoelectrochemical sensors, which can be a valuable tool for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).
Safety And Hazards
未来方向
性质
IUPAC Name |
4-chlorohexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMAMSOFICKDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorohexanoyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



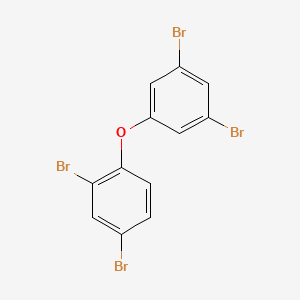
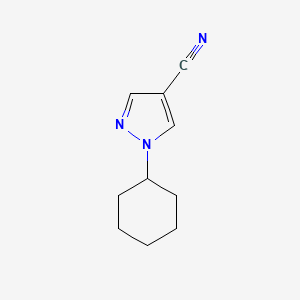
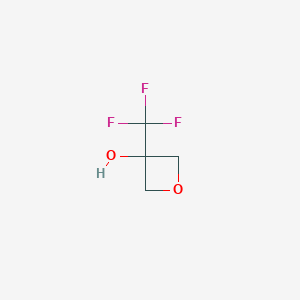
![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)

